Diallylmelamine
Descripción general
Descripción
Diallylmelamine (DAM) is an organic compound that has been studied for its potential use as a drug and in laboratory experiments. It is a derivative of melamine, which is an organic compound found in some plastics, adhesives, and coatings. DAM has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In addition, DAM has been studied for its potential to act as a catalyst in laboratory experiments.
Aplicaciones Científicas De Investigación
Pharmacological Effects : Research by Zins (1965) explored the hypotensive (blood pressure-lowering) effects of DAM. The study found that DAM was metabolized into different compounds, with one metabolite in particular showing potent hypotensive activity.
Coordination Networks in Chemistry : Li et al. (2012) reported on the construction of three novel organosilver(I) coordination networks using diallylmelamine and polycarboxylates, highlighting its application in creating complex chemical structures. These networks demonstrated diverse structural properties due to different coordination modes of this compound and auxiliary polycarboxylates (Li et al., 2012).
Metabolic Studies : Another study by Zins, Emmert, & Walk (1968) compared the metabolism of DAM in rats, dogs, and humans to understand species differences in its vasodilator activity. The study provided insights into the metabolic pathways and pharmacological effects of DAM across different species.
Cardiovascular Actions : Freyburger, Weeks, & Ducharme (1965) investigated the cardiovascular actions of DAM, noting its effectiveness as a hypotensive agent in hypertensive dogs and rats. The study highlighted that DAM's hypotensive activity might result from a direct effect on vascular smooth muscle (Freyburger et al., 1965).
Mecanismo De Acción
Target of Action
Diallylmelamine, also known as N,N-Diallylmelamine, is a compound that primarily targets the cardiovascular system . It has been found to be an effective hypotensive agent in hypertensive dogs and rats .
Biochemical Pathways
It is known that the compound’s hypotensive activity is associated with its metabolites rather than the parent compound . One of these metabolites, a ring N-oxide of the parent molecule, is believed to account for the hypotensive activity of this compound .
Pharmacokinetics
This compound is slowly but completely absorbed from the gastrointestinal tract of rats and dogs . The compound is extensively metabolized, and the metabolites are largely excreted in the urine within 24 hours . The time course of the hypotensive action of this compound coincides with blood levels of metabolites rather than of the parent compound .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure. This hypotensive activity is of gradual onset, preceded by a latent period of up to two hours, and becomes maximal six hours or more after dosing . The hypotensive effect has a duration of action exceeding twenty-four hours from a single oral dose .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds. For example, the compound SKF 525A has been found to inhibit the metabolism of this compound in rats, causing increased accumulation of certain chloroform-soluble metabolites in the blood . These changes were accompanied by a prolongation of the hypotensive response .
Análisis Bioquímico
Biochemical Properties
It has been used in the construction of organosilver(I) coordination networks, indicating that it can interact with other molecules in a complex manner
Cellular Effects
One study found that Diallylmelamine has hypotensive activity in hypertensive dogs and rats This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to form stable crystalline network structures suggests that it may exert its effects at the molecular level through binding interactions with biomolecules
Temporal Effects in Laboratory Settings
This compound has been observed to have a duration of action exceeding twenty-four hours in hypertensive dogs and rats
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have hypotensive activity in hypertensive dogs and rats
Metabolic Pathways
It has been found to be metabolized in rats, dogs, and humans
Transport and Distribution
It has been found to be slowly but completely absorbed from the gastrointestinal tract of rats and dogs
Propiedades
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHTVIURAJBDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059031 | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91-77-0 | |
Record name | N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diallylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallylmelamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB76HFI14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.